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molecular formula C10H11NO3 B8812328 Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8812328
M. Wt: 193.20 g/mol
InChI Key: VBKQEYPBSYUZSL-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

A solution of the ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (1.0 g, 5.58 mmol) in THF/Water (10:1, 11 mL) at 0° C. was deoxygenated by passing a stream of dry nitrogen gas for 10 min. A solution of 2,3-dichloro-5,6-dicyano-1,4-benzochinone (DDQ) in THF (4 mL) was added dropwise over 5 min. After stirring for 1.5 h, the cooling bath was removed and stirring was continued at rt. Silica gel was added, the solvent stripped off and the silica gel-imbedded material was purified by flash chromatography (0-60% EtOAc/Heptane) to afford ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate as a taupe solid (270 mg, 25%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.39 (t, J=7.13 Hz, 3H), 2.87-2.95 (m, 4H), 4.39 (q, J=7.13 Hz, 2H), 6.78 (d, J=1.66 Hz, 1H), 9.86 (s, 1H); LCMS-MS (ESI+) 193.9 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]2[CH2:11][CH2:12][CH2:13][C:2]1=2.C1C[O:17]CC1.O>C1COCC1>[O:17]=[C:13]1[C:2]2[NH:1][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=2[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C2=C(C=C1C(=O)OCC)CCC2
Name
Quantity
11 mL
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued at rt
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the silica gel-imbedded material was purified by flash chromatography (0-60% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1CCC2=C1NC(=C2)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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